molecular formula C6H9O7- B1240557 (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate

(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate

Cat. No.: B1240557
M. Wt: 193.13 g/mol
InChI Key: VBUYCZFBVCCYFD-NUNKFHFFSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate can be synthesized through the reduction of 2,5-diketo-D-gluconic acid using 2,5-diketo-D-gluconic acid reductase A. This enzyme catalyzes the reduction reaction in the presence of NADP+ to produce 2,5-didehydro-D-gluconate, H+, and NADPH .

Industrial Production Methods

In industrial settings, this compound is produced through a fermentative process involving genetically manipulated Erwinia herbicola. This organism converts D-glucose into 2-keto-L-gulonic acid, a key precursor in the production of L-ascorbic acid (vitamin C) .

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 2,5-didehydro-D-gluconate and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate involves its reduction by 2,5-diketo-D-gluconic acid reductase A. This enzyme catalyzes the conversion of 2,5-diketo-D-gluconic acid to 2-keto-L-gulonic acid in the presence of NADP+. The enzyme exhibits high selectivity for the substrate and higher thermal stability .

Properties

Molecular Formula

C6H9O7-

Molecular Weight

193.13 g/mol

IUPAC Name

(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/p-1/t2-,3+,4-/m0/s1

InChI Key

VBUYCZFBVCCYFD-NUNKFHFFSA-M

Isomeric SMILES

C([C@@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O

SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate
Reactant of Route 2
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate
Reactant of Route 3
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate
Reactant of Route 4
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate
Reactant of Route 5
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate
Reactant of Route 6
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate

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